![molecular formula C25H32O11 B592579 Hirsutanonol 5-O-glucoside CAS No. 93915-36-7](/img/structure/B592579.png)
Hirsutanonol 5-O-glucoside
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Overview
Description
Hirsutanonol 5-O-glucoside is a diarylheptanoid derivative that can be isolated from the herbs of Alnus nepalensis . It has a molecular formula of C25H32O11 and a molecular weight of 508.5 g/mol .
Molecular Structure Analysis
The molecular structure of Hirsutanonol 5-O-glucoside consists of a diarylheptanoid core with a glucose molecule attached . The position of the sugar moiety at the C-5-position influences the biological activity of the compound .Physical And Chemical Properties Analysis
Hirsutanonol 5-O-glucoside is a powder . It has a molecular weight of 508.5 g/mol and a molecular formula of C25H32O11 .Scientific Research Applications
Antioxidant Activity
Hirsutanonol 5-O-glucoside: , found in Alnus glutinosa stem bark extract (AGE), has been associated with potent antioxidant properties. AGE, which is rich in diarylheptanoids including hirsutanonol 5-O-glucoside, demonstrated a strong and concentration-dependent antioxidant activity in various in vitro assays . This suggests its potential application in preventing oxidative stress-related diseases.
Anti-inflammatory Properties
The same study that highlighted the antioxidant capacity of AGE also validated its anti-inflammatory activity. The presence of hirsutanonol 5-O-glucoside contributes to the extract’s ability to counteract inflammation, which is a fundamental characteristic of many chronic diseases, including arthritis, asthma, and cardiovascular diseases .
Anti-angiogenic Effects
AGE has shown promising anti-angiogenic activity, which is the process of inhibiting the growth of new blood vessels. This is particularly relevant in the context of cancer treatment, as the inhibition of angiogenesis can potentially starve tumors of nutrients and oxygen required for their growth .
Cancer Research
Glycosidic flavonoids, a class of compounds to which hirsutanonol 5-O-glucoside belongs, have been extensively studied for their roles in cancer proliferation mechanisms. These compounds are known to inhibit cell proliferation by affecting apoptotic proteins and altering expressions of key molecules in cancer cells . Hirsutanonol 5-O-glucoside could be a valuable molecule in the development of new cancer therapies.
Mechanism of Action
Target of Action
Hirsutanonol 5-O-glucoside is a diarylheptanoid derivative that can be isolated from Alnus hirsuta It has been shown to exhibit significant hepatoprotective effects against t-bhp-induced toxicity in hepg2 cells .
Mode of Action
It is known to exhibit hepatoprotective effects, suggesting that it may interact with cellular targets in the liver to mitigate the effects of toxins .
Biochemical Pathways
Given its hepatoprotective effects, it may influence pathways related to liver function and detoxification .
Result of Action
Hirsutanonol 5-O-glucoside exhibits significant hepatoprotective effects against t-BHP-induced toxicity in HepG2 cells . This suggests that it may help to protect liver cells from damage caused by toxins.
Action Environment
Like all chemical compounds, its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other compounds .
Safety and Hazards
properties
IUPAC Name |
1,7-bis(3,4-dihydroxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O11/c26-12-21-22(32)23(33)24(34)25(36-21)35-16(6-2-14-4-8-18(29)20(31)10-14)11-15(27)5-1-13-3-7-17(28)19(30)9-13/h3-4,7-10,16,21-26,28-34H,1-2,5-6,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAXQCVBWKSHLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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